molecular formula C7H9N3O B159474 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde CAS No. 126352-82-7

6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde

Cat. No. B159474
M. Wt: 151.17 g/mol
InChI Key: WRFYHFYOWBNZMH-UHFFFAOYSA-N
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Patent
US07129232B2

Procedure details

To a solution of 4-formyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (1.51 g) in sulfuric acid (7.5 ml) was added potassium nitrate (111 g) under ice-cooling. The mixture was stirred at room temperature for 17 hours. The reaction mixture was added to ice (100 g). The crystalline residue was collected by filtration and dried in vacuo to give 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (0.63 g) as a solid.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:8][CH2:7][CH2:6][N:5]2[N:9]=[CH:10][CH:11]=[C:4]12)=O.[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[N+:12]([C:11]1[CH:10]=[N:9][N:5]2[CH2:6][CH2:7][CH2:8][NH:3][C:4]=12)([O-:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
C(=O)N1C=2N(CCC1)N=CC2
Name
Quantity
111 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The crystalline residue was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NN2C1NCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.